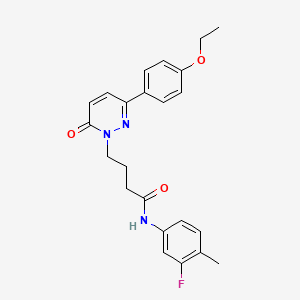
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Butyrylcholinesterase Inhibitors
- A study synthesized new derivatives of pyridazinone, closely related to the chemical , evaluating their potential as butyrylcholinesterase inhibitors. These compounds showed promise in treating Alzheimer's disease due to their inhibitory activity, indicating the chemical's relevance in neurological research (Dundar et al., 2019).
Antimicrobial Activity
- Research involving arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include structures similar to the chemical , demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests its potential application in developing new antimicrobial agents (Sarvaiya et al., 2019).
Chemokine Receptor Modulation
- A study identified allosteric modulators related to this compound that exhibited probe-dependent inhibition of CXC-motif chemokine receptor CXCR3 signaling. These findings are significant for understanding complex molecular mechanisms in cell signaling and could contribute to developing new allosteric drugs (Brox et al., 2018).
Anticancer Activity
- Research on 3(2h)-one pyridazinone derivatives, structurally related to the chemical, indicated potential anticancer activity. These compounds were evaluated for their antioxidant properties and their effectiveness in inhibiting cancer cell growth, highlighting the compound's relevance in cancer research (Mehvish & Kumar, 2022).
Antinociceptive Activity
- A study synthesized new derivatives of 3(2H)-pyridazinone and investigated their antinociceptive activity. The findings indicate the compound's potential application in pain management (Doğruer et al., 2000).
Antioxidant Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include similar structures, showed significant antioxidant activity. This suggests the chemical's potential utility in combating oxidative stress-related diseases (Tumosienė et al., 2020).
Angiotensin II Antagonists
- Compounds containing similar structural features were synthesized and evaluated for their ability to interact with angiotensin II receptors. This research is relevant for developing new treatments for hypertension (Harmat et al., 1995).
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- A study on pyridazine derivatives, similar to the compound , evaluated their analgesic and anti-inflammatory activities. This indicates potential applications in developing safer NSAIDs (Husain et al., 2017).
Benzodiazepine Receptor Interaction
- Research on imidazo[1,2-b]pyridazines, which include similar structural elements, explored their binding to benzodiazepine receptors. This is relevant for developing new psychoactive substances (Barlin et al., 1996).
特性
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-3-30-19-10-7-17(8-11-19)21-12-13-23(29)27(26-21)14-4-5-22(28)25-18-9-6-16(2)20(24)15-18/h6-13,15H,3-5,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQRBOFQXOHWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


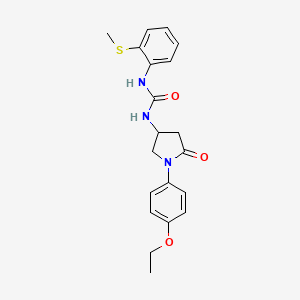
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2796941.png)

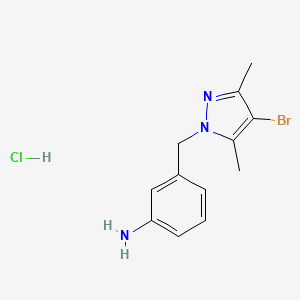

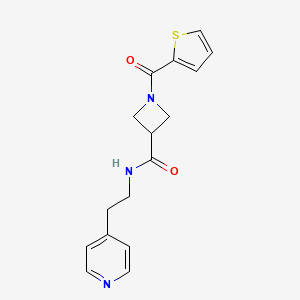
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)
![2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2796952.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide](/img/structure/B2796958.png)
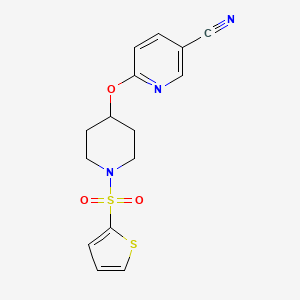
![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)